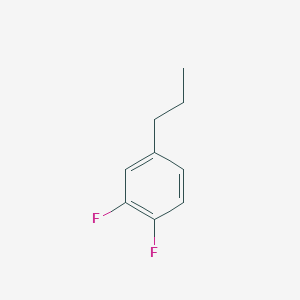1,2-Difluoro-4-propylbenzene
CAS No.: 1397288-27-5
Cat. No.: VC8237994
Molecular Formula: C9H10F2
Molecular Weight: 156.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1397288-27-5 |
|---|---|
| Molecular Formula | C9H10F2 |
| Molecular Weight | 156.17 g/mol |
| IUPAC Name | 1,2-difluoro-4-propylbenzene |
| Standard InChI | InChI=1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 |
| Standard InChI Key | BCPIFCJALPVZNI-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=C(C=C1)F)F |
| Canonical SMILES | CCCC1=CC(=C(C=C1)F)F |
Introduction
Structural and Molecular Characteristics
The IUPAC name 1,2-difluoro-4-propylbenzene unambiguously defines its substituent arrangement. The benzene core’s 1- and 2-positions are occupied by fluorine atoms, while a linear propyl group () extends from the 4-position. The SMILES notation and InChIKey provide precise representations of its connectivity and stereochemical features .
Comparative Analysis of Structural Analogues
Fluorinated benzene derivatives exhibit distinct reactivity patterns depending on substituent positions. For instance, 1,3-difluoro-2,4-di-n-propylbenzene, synthesized via cyclobutene ring-opening reactions with difluorocarbene precursors, demonstrates how fluorine placement influences electronic effects and regioselectivity . Similarly, replacing the propyl group with a propoxy moiety (as in 1,2-difluoro-4-propoxybenzene) alters polarity and hydrogen-bonding capacity, affecting solubility and biological activity.
Synthesis and Manufacturing
While direct synthetic routes for 1,2-difluoro-4-propylbenzene are sparsely documented, analogous methodologies for difluoroaromatics offer valuable insights. A pivotal strategy involves the use of fluorinating agents such as sodium chlorodifluoroacetate () or Seyferth’s reagent () to introduce fluorine atoms into aromatic precursors . For example, 1,3-difluoro-2,4-di-n-propylbenzene was synthesized in one step from 1,2-di-n-propylcyclobutene using these reagents, suggesting potential adaptability for 1,2-difluoro-4-propylbenzene production .
Challenges in Fluorination
Fluorination reactions often face hurdles such as poor selectivity and side-product formation. The electron-withdrawing nature of fluorine can deactivate the aromatic ring, necessitating harsh conditions or catalytic systems to achieve desired substitution patterns. Recent advances in transition-metal catalysis and flow chemistry may mitigate these issues, though specific applications to 1,2-difluoro-4-propylbenzene remain unexplored .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 156.17–156.18 g/mol | |
| Purity | ≥95% | |
| Hazard Statements | H315, H319, H335 |
Applications in Pharmaceutical and Materials Science
Fluorinated aromatics are pivotal in drug discovery due to their metabolic stability and bioavailability. The electronegativity of fluorine enhances binding affinity to biological targets, making 1,2-difluoro-4-propylbenzene a candidate for pharmacokinetic optimization in lead compounds. Additionally, its rigid aromatic core and hydrophobic propyl chain suggest utility in liquid crystal displays (LCDs) or polymer additives, where thermal stability and low viscosity are critical.
Future Directions and Research Gaps
Despite its potential, 1,2-difluoro-4-propylbenzene remains understudied. Key research priorities include:
-
Synthetic Optimization: Developing catalytic, asymmetric fluorination methods to improve yield and selectivity.
-
Thermodynamic Profiling: Measuring melting/boiling points, solubility, and partition coefficients () to inform industrial applications.
-
Biological Screening: Evaluating antimicrobial, anticancer, or CNS activity in in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume